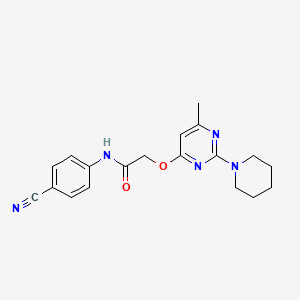![molecular formula C20H21N5O2S B2655066 N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide CAS No. 899399-84-9](/img/structure/B2655066.png)
N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoloquinoxalines are a class of compounds that contain a triazole ring fused with a quinoxaline ring . They are known for their potential as therapeutic agents and have shown a variety of biological applications . Benzenesulfonamides, on the other hand, are a class of organic compounds that contain a sulfonamide group attached to a benzene ring. They are widely used in medicinal chemistry due to their bioactivity.
Molecular Structure Analysis
Triazoloquinoxalines have a complex molecular structure with multiple rings. The presence of nitrogen atoms in the rings allows these compounds to readily bind in the biological system with a variety of enzymes and receptors .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
This compound is part of a broader class of chemicals that have been synthesized and investigated for their potential antibacterial, antifungal, and anticancer activities. For instance, derivatives of this compound have shown promising results in studies aiming to explore new treatments for various infections and diseases.
Antimicrobial Activity : Compounds derived from N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. Some derivatives have exhibited significant antibacterial and antifungal properties, suggesting potential applications in treating infections (Hassan, 2013).
Anticancer Activity : Research has also focused on the synthesis of novel derivatives for the evaluation of their anticancer properties. Some studies have found that certain derivatives show cytotoxic activity against cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2008).
Chemical Synthesis and Characterization
- Synthesis Techniques : The compound and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility of its structural framework in generating a wide array of potential therapeutic agents. Techniques include the condensation of different chalcones with hydrazinyl benzenesulfonamide hydrochloride, showcasing the compound's utility in producing diverse chemical entities (Hamby & Bauer, 1987).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-4-7-18-22-23-20-19(21-16-8-5-6-9-17(16)25(18)20)24(3)28(26,27)15-12-10-14(2)11-13-15/h5-6,8-13H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYLADXWXNGUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


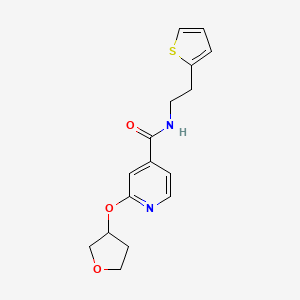
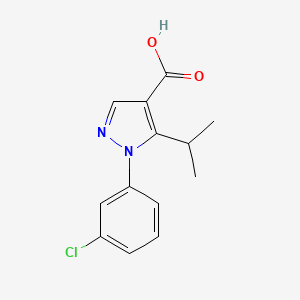
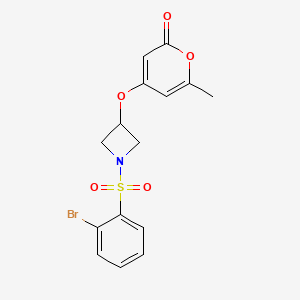
![2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B2654990.png)
![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)


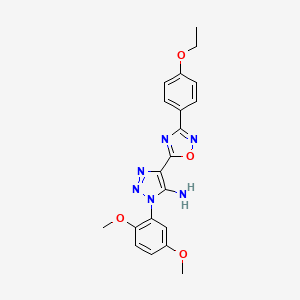
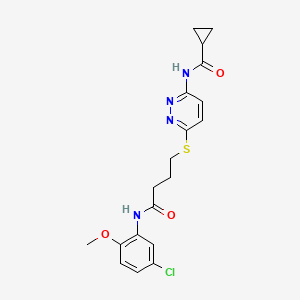

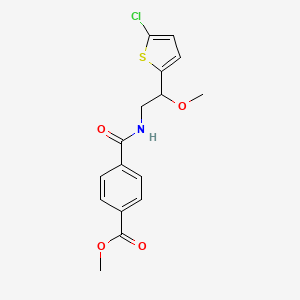
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2655002.png)
